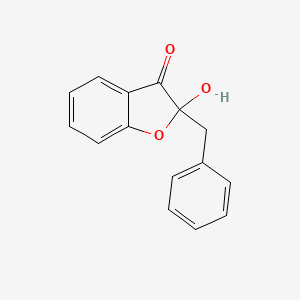
4-Hydroxy-6-(5-sulfanylidene-1,3,4-oxadiazolidin-2-ylidene)cyclohexa-2,4-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,5-Dihydroxyphenyl)-1,3,4-oxadiazole-2(3H)-thione: is a heterocyclic compound that contains both oxadiazole and thione functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of the dihydroxyphenyl group enhances its reactivity and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,5-Dihydroxyphenyl)-1,3,4-oxadiazole-2(3H)-thione typically involves the cyclization of appropriate hydrazides with carbon disulfide under basic conditions. One common method includes the reaction of 2,5-dihydroxybenzohydrazide with carbon disulfide in the presence of a base such as potassium hydroxide. The reaction is usually carried out in a polar solvent like ethanol or methanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroxyphenyl group, leading to the formation of quinones.
Reduction: Reduction of the oxadiazole ring can yield various reduced derivatives, depending on the conditions and reagents used.
Substitution: The hydroxyl groups on the phenyl ring can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as acyl chlorides or alkyl halides in the presence of a base can facilitate substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced oxadiazole derivatives.
Substitution: Ester or ether derivatives of the phenyl ring.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable intermediate in various synthetic pathways.
Biology and Medicine: Research has shown that derivatives of 5-(2,5-Dihydroxyphenyl)-1,3,4-oxadiazole-2(3H)-thione exhibit potential biological activities, including antimicrobial, antifungal, and anticancer properties. These activities are attributed to the compound’s ability to interact with biological macromolecules and disrupt cellular processes.
Industry: In materials science, the compound is explored for its potential use in the development of new materials with specific electronic or optical properties. Its unique structure allows for the design of materials with tailored functionalities.
Mécanisme D'action
The biological activity of 5-(2,5-Dihydroxyphenyl)-1,3,4-oxadiazole-2(3H)-thione is primarily due to its ability to interact with various molecular targets. The dihydroxyphenyl group can form hydrogen bonds with biological macromolecules, while the oxadiazole ring can participate in π-π interactions. These interactions can disrupt the normal function of proteins and enzymes, leading to the observed biological effects. Additionally, the thione group can chelate metal ions, further contributing to its biological activity.
Comparaison Avec Des Composés Similaires
2,5-Dihydroxyphenylacetic acid: Shares the dihydroxyphenyl group but lacks the oxadiazole and thione functionalities.
5-Hydroxy-2(5H)-furanone: Contains a similar hydroxyl group but differs in the overall structure and reactivity.
Methyl 2,5-dihydroxyphenylacetate: Similar in having the dihydroxyphenyl group but differs in the ester functionality.
Uniqueness: The uniqueness of 5-(2,5-Dihydroxyphenyl)-1,3,4-oxadiazole-2(3H)-thione lies in its combination of the dihydroxyphenyl group with the oxadiazole and thione functionalities. This combination imparts a distinct set of chemical and biological properties, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
137361-19-4 |
|---|---|
Formule moléculaire |
C8H6N2O3S |
Poids moléculaire |
210.21 g/mol |
Nom IUPAC |
5-(2,5-dihydroxyphenyl)-3H-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C8H6N2O3S/c11-4-1-2-6(12)5(3-4)7-9-10-8(14)13-7/h1-3,11-12H,(H,10,14) |
Clé InChI |
WXBWWPDIQSHHTD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1O)C2=NNC(=S)O2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


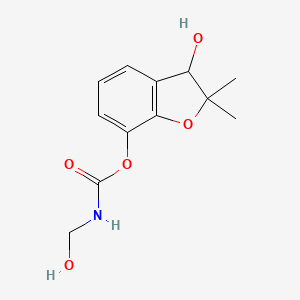
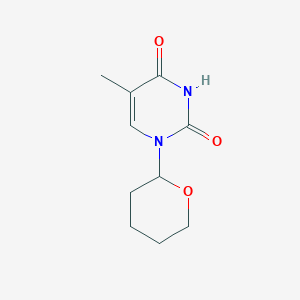
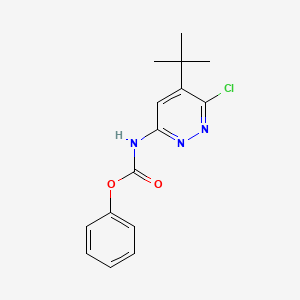
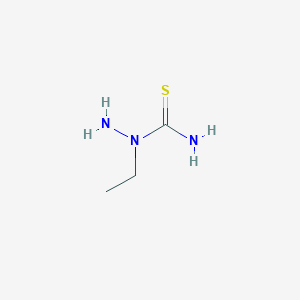
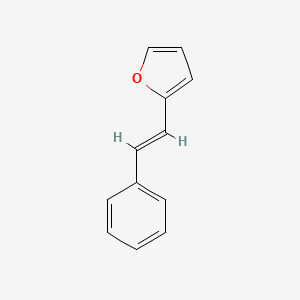
![5-Amino-2-{[(5-chlorothiophen-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12915751.png)
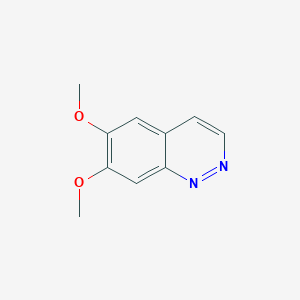
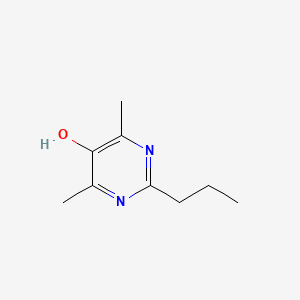
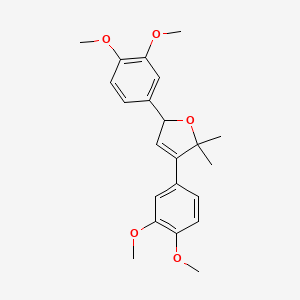
![4-Chloro-5-[(3,4-dichlorophenyl)methoxy]-2-methylpyridazin-3(2H)-one](/img/structure/B12915767.png)


![Furo[2,3-b]quinolin-5(8H)-one, 4,7,8,8-tetramethoxy-](/img/structure/B12915785.png)
